2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile
Overview
Description
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is an organic compound characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group or the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile can be compared with other similar compounds such as:
- 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-propionitrile
- 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-butyronitrile
- 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-pentanitrile
These compounds share structural similarities but differ in the length of the carbon chain attached to the acrylonitrile moiety
Biological Activity
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile, commonly referred to as DCA, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H12Cl2N2
- Molecular Weight : 257.14 g/mol
- IUPAC Name : 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylonitrile
- Structure : The compound features a dichlorophenyl group and a dimethylamino group attached to an acrylonitrile backbone.
DCA exhibits its biological effects primarily through interactions with various molecular targets:
- Inhibition of Enzymatic Activity : DCA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
- Cytotoxic Effects : DCA has demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
DCA has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : DCA treatment leads to G1 phase arrest in cancer cells, inhibiting their proliferation.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 10 | Induction of apoptosis | |
HeLa (cervical cancer) | 15 | Cell cycle arrest | |
A549 (lung cancer) | 12 | Inhibition of metabolic enzymes |
Antimicrobial Activity
DCA also exhibits antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Research indicates that DCA shows significant inhibitory effects against both types of bacteria, suggesting its potential use as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, DCA was found to significantly reduce cell viability by inducing apoptosis at concentrations as low as 10 µM. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : A series of experiments demonstrated that DCA exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis .
Properties
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMTYBKXIUHHH-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353304 | |
Record name | 7F-017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-45-9 | |
Record name | 7F-017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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